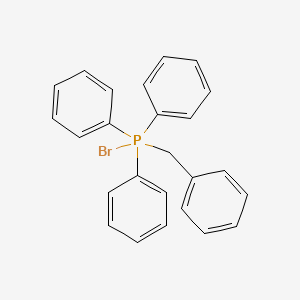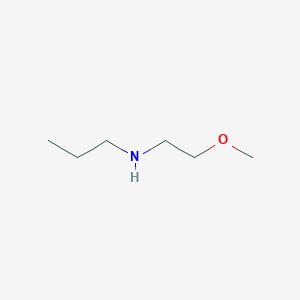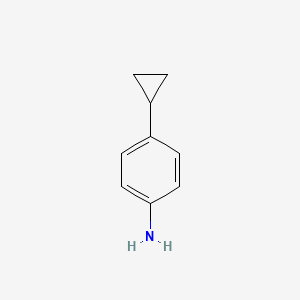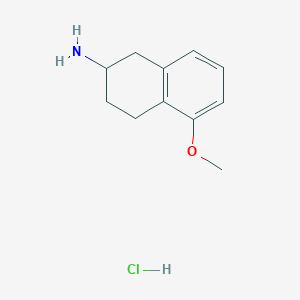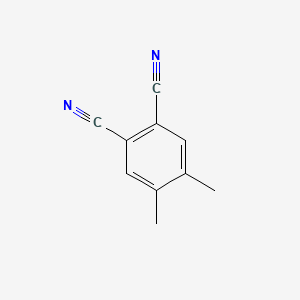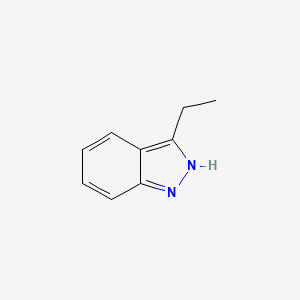
3-ethyl-1H-indazole
Overview
Description
3-Ethyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring The presence of an ethyl group at the third position of the indazole ring distinguishes this compound from other indazole derivatives
Mechanism of Action
Target of Action
3-Ethyl-1H-indazole is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, which is a part of this compound, is an effective hinge-binding fragment . This structure binds effectively with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and regulates cellular functions such as growth, differentiation, and metabolism .
Mode of Action
The interaction of this compound with its targets leads to significant changes in cellular processes. For instance, when this compound binds to the hinge region of tyrosine kinase, it can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways regulated by tyrosine kinase, leading to altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by its targets, such as tyrosine kinase. The inhibition of tyrosine kinase can disrupt various downstream signaling pathways, leading to changes in cellular functions . For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The properties of similar indazole derivatives suggest that they can be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of this compound, determining its effectiveness in exerting its biological effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with its targets and the subsequent disruption of biochemical pathways. For instance, the inhibition of tyrosine kinase can lead to the suppression of cell growth and proliferation . Additionally, this compound has been shown to have antitumor activity, with some derivatives showing superior activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as the coupling of imidate esters with nitrosobenzenes under cooperative rhodium and copper catalysis . Additionally, reductive cyclization reactions and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalysts and solvents from 2-azidobenzaldehydes and amines have been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction. The presence of the indazole ring allows for facile electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . Additionally, the imino hydrogen in the indazole ring facilitates alkylation, acetylation, and metalation reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used to substitute electrophilic groups on the indazole ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the indazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce oxidized indazole compounds.
Scientific Research Applications
3-Ethyl-1H-indazole has a wide range of scientific research applications, particularly in medicinal chemistry and drug development. Indazole derivatives, including this compound, have shown various biological activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties . These compounds are used as structural motifs in drug molecules and have been investigated for their potential therapeutic applications in treating diseases like cancer, infections, and inflammatory disorders .
In addition to medicinal applications, this compound is also used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms. Its unique chemical properties make it a valuable tool for exploring new chemical transformations and designing novel compounds with desired biological activities.
Comparison with Similar Compounds
3-Ethyl-1H-indazole can be compared with other similar compounds within the indazole family. Some of the similar compounds include:
1H-Indazole: The parent compound of the indazole family, lacking the ethyl group at the third position.
2H-Indazole: A tautomeric form of indazole with the hydrogen atom located at the second position.
3-Methyl-1H-Indazole: Similar to this compound but with a methyl group instead of an ethyl group at the third position.
Uniqueness: The presence of the ethyl group at the third position of the indazole ring in this compound imparts unique chemical and biological properties compared to other indazole derivatives. This structural modification can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
IUPAC Name |
3-ethyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485831 | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-71-9 | |
| Record name | 3-Ethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-ethyl-1H-indazole in the synthesis described in the research paper?
A1: The research article "Synthesis and Characterization of New α-Aminophosphonates Containing 1H-Indazole Moiety" [] utilizes this compound as a starting material rather than investigating its independent biological activity or properties. The researchers use it to synthesize a series of novel 1H-indazole derivatives containing α-aminophosphonate moieties. [] These new compounds are of interest for their potential biological activity, which needs further investigation.
Q2: Can you elaborate on the specific reactions involving this compound in this synthesis?
A2: The synthesis starts with this compound (1) undergoing a series of reactions: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
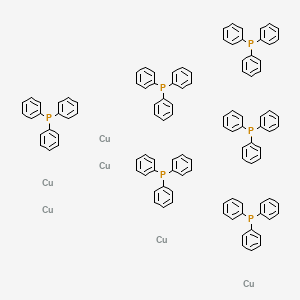
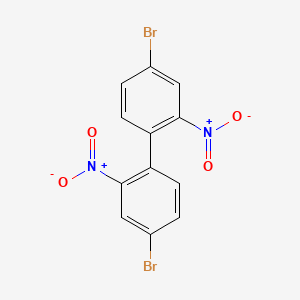
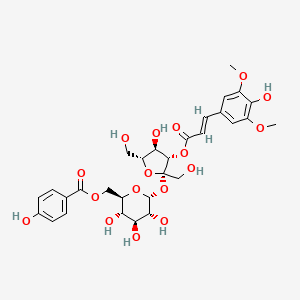
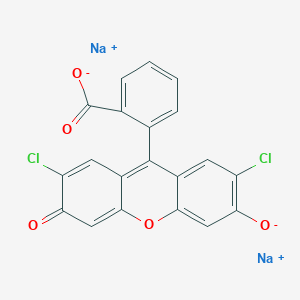
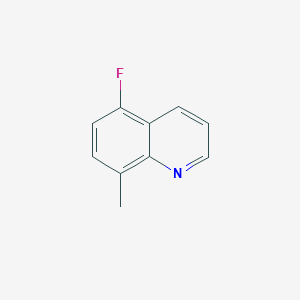
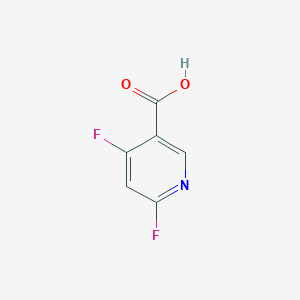
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
